molecular formula C18H19N3OS B2942860 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide CAS No. 2034348-28-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2942860
CAS No.: 2034348-28-0
M. Wt: 325.43
InChI Key: WJTBYJRQQRUZLU-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a synthetic small molecule characterized by a propanamide backbone with a phenyl group at the C3 position. The amide nitrogen is substituted with an ethyl chain bearing two heterocyclic moieties: a 1H-pyrazole ring (at position 1) and a thiophene ring (at position 3). While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with bioactive molecules used in imaging and therapeutics .

Properties

IUPAC Name

3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-18(8-7-15-5-2-1-3-6-15)19-13-17(16-9-12-23-14-16)21-11-4-10-20-21/h1-6,9-12,14,17H,7-8,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTBYJRQQRUZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds, their molecular properties, and notable features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications/Notes References
Target Compound C₁₉H₂₀N₃O₂S 370.45* 1H-pyrazol-1-yl, thiophen-3-yl, 3-phenylpropanamide Hypothesized enzyme modulation -
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide C₁₈H₁₉N₃O₂S 341.4 Furan-2-yl, phenylthio group Unspecified; sulfur may enhance stability
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide C₁₇H₁₃N₃O₃S 345.37 Nitrobenzothiazole, 3-phenylpropanamide Likely protease inhibition
3-(2,4-Dioxo-3H-pyrimidin-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide C₁₈H₁₇N₃O₃S 367.41 Pyrimidine dione, thiazole DNA/RNA interaction (implied by dione)
N-(2-Aminophenyl)-3-(1H-pyrazol-1-yl)propanamide C₁₂H₁₄N₄O 230.27 Aminophenyl, pyrazole Potential kinase inhibitor

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Diversity :

  • The target compound uniquely combines pyrazole and thiophene, whereas analogues like the furan-pyrazole derivative () or thiazole-pyrimidine dione () prioritize different heterocycles. Pyrazole and thiophene may synergize for π-π stacking and hydrogen bonding in target binding.
  • The nitrobenzothiazole in introduces strong electron-withdrawing properties, contrasting with the electron-rich thiophene in the target compound.

The aminophenyl group in adds a primary amine, enabling covalent bonding or pH-dependent solubility shifts.

Functional Implications :

  • Pyrimidine dione () and nitro groups () suggest nucleobase mimicry or redox activity, absent in the target compound.
  • The dual heterocycles (pyrazole + thiophene) in the target compound may enhance selectivity for receptors requiring both hydrophobic and polar interactions.

Hypothetical Pharmacological Profiles

While direct data are lacking, inferences can be drawn:

  • Enzyme Inhibition : The pyrazole-thiophene motif resembles kinase inhibitors (e.g., JAK/STAT inhibitors), though specificity would depend on substituent positioning.

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a compound that combines the pyrazole and thiophene moieties, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{S}

This compound contains a pyrazole ring, a thiophene ring, and an amide functional group, contributing to its unique reactivity and biological properties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.

CompoundActivity AgainstMethod UsedReference
10aE. coliWell diffusion method
10gA. nigerMIC determination

In a study involving pyrazole derivatives, compounds demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A study highlighted that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their utility in treating inflammatory conditions.

3. Anticancer Activity

Pyrazole compounds have been investigated for their anticancer properties, particularly against specific cancer cell lines. Research indicates that these compounds may inhibit key signaling pathways involved in tumor growth.

Targeted PathwayCompoundEffect
BRAF(V600E)Various pyrazole derivativesInhibition of tumor growth
EGFRSelected derivativesReduced proliferation in cancer cells

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that specific substitutions on the pyrazole ring enhanced the biological activity against various pathogens .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the thiophene moiety significantly impacted biological efficacy, suggesting that careful structural design could lead to more potent compounds .
  • Mechanistic Studies : Investigations into the mechanisms of action indicated that these compounds might interact with cellular targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

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